
5-Amino-3,4-dimethylisoxazole
Overview
Description
5-Amino-3,4-dimethylisoxazole (CAS: 19947-75-2) is a heterocyclic organic compound with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . Its structure features an isoxazole ring substituted with amino (–NH₂) and methyl (–CH₃) groups at positions 5, 3, and 4, respectively (Figure 1). Key properties include a melting point of 118–120°C and a heat of formation (ΔfH°gas) of 5.2 ± 2.8 kJ/mol . The compound is commercially available and widely used as a synthetic intermediate in pharmaceuticals and coordination chemistry .
Preparation Methods
Historical Context and Traditional Synthesis
Early Methods Using α-Acetopropionitrile
The original synthesis of ADI, as described in U.S. Patent 2,430,094, involved condensing α-acetopropionitrile with hydroxylamine salts under neutralization conditions . This method faced critical limitations:
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High Cost : α-Acetopropionitrile required multi-step preparation from acetylene and hydrogen cyanide, increasing production expenses .
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Low Availability : Limited commercial suppliers made scaling production impractical .
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Moderate Yields : Competing side reactions, such as hydrolysis of the nitrile group, reduced overall efficiency .
These challenges necessitated a paradigm shift toward more accessible starting materials.
Modern Synthesis via Nitrosohalide-Olefin Cyclization
Reaction Mechanism and Key Steps
The nitrosohalide-olefin cyclization method, patented in 1969, revolutionized ADI synthesis through a two-step process :
Step 1: Nitrosochloride Addition to trans-Butene-2
3\text{CH=CH-CH}3 + \text{NOCl} \rightarrow \text{CH}3\text{CH(Cl)-CH(NO)-CH}3 \quad \text{(Nitrosochloride Adduct)} \quad
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Solvents : Chlorinated hydrocarbons (e.g., methylene chloride, chloroform) enhance reactivity by stabilizing intermediates .
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Temperature : Reactions conducted at −15°C to 5°C minimize side products like nitrosamine derivatives .
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Yield : 90–97% for isolated nitrosochloride dimer when using trans-butene-2 .
Step 2: Cyanide Substitution and Cyclization
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Conditions : Refluxing methanol with sodium cyanide (10–50% excess) for 30–60 minutes .
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Purification : Crude ADI is sufficiently pure for sulfisoxazole synthesis, eliminating recrystallization .
Experimental Optimization
Table 1 compares reaction parameters from key examples in US Patent 3,468,900 :
Example | Olefin Isomer | Solvent | Temperature | Nitrosochloride Yield | ADI Yield (Purified) |
---|---|---|---|---|---|
1 | trans | CH₂Cl₂ | −15°C to 5°C | 97% | 77% |
2 | cis-trans mix | CHCl₃ | −10°C | 82.4% | 70% (crude) |
Key Observations :
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trans-Butene-2 yields higher-purity nitrosochloride dimer but requires costly isomer separation .
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Cis-trans mixtures are economically preferable for industrial scales, as crude ADI directly converts to sulfisoxazole .
Industrial-Scale Production Strategies
Solvent and Catalyst Selection
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Chlorinated Solvents : Methylene chloride and chloroform improve reaction rates by solubilizing gaseous nitrosyl chloride .
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Alkali Metal Cyanides : Sodium cyanide in methanol achieves 77% isolated ADI yield, while potassium cyanide in dimethyl sulfoxide (DMSO) may further enhance cyclization kinetics .
Waste Reduction and Cost Efficiency
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In Situ Processing : Omitting nitrosochloride isolation reduces solvent waste and processing time .
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Direct Sulfonylation : Crude ADI reacts with p-acetaminobenzenesulfonyl chloride without purification, as impurities are removed during sulfisoxazole crystallization .
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Methods
Table 2 highlights critical differences:
Parameter | Traditional (α-Acetopropionitrile) | Modern (Nitrosochloride-Cyclization) |
---|---|---|
Starting Material Cost | High ($200–300/kg) | Low ($50–70/kg for butene-2) |
Reaction Steps | 4–5 | 2 |
Overall Yield | 40–50% | 70–77% |
Scalability | Limited by nitrile availability | Highly scalable |
Byproduct Management
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Sodium Chloride : Precipitates during cyanide substitution, easily removed by filtration .
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Unreacted Olefin : Recycled into subsequent batches, minimizing raw material costs .
Mechanistic Insights and Stereochemical Considerations
Cyclization Pathway
The reaction proceeds via nucleophilic attack of cyanide on the nitrosochloride adduct, followed by spontaneous ring closure (Figure 1) :
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
One of the notable applications of 5-amino-3,4-dimethylisoxazole is in the synthesis of novel peptides. Recent studies have explored its use as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptide sequences allows for the creation of unique peptidomimetics with potential therapeutic applications .
Biological Activity
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to modify peptide structures can enhance the pharmacological profiles of drugs, making it a valuable asset in drug design .
Material Science
Heat of Combustion Studies
Research has indicated that this compound can be utilized in studies related to energy materials, particularly lithium-ion batteries. The heat of combustion of this compound has been measured, providing insights into its energy content and potential use as a fuel or energy storage material .
Polymer Chemistry
In polymer science, derivatives of this compound are being explored for their ability to enhance the properties of polymers used in various applications. For instance, modifications to polymer matrices can improve thermal stability and mechanical strength .
Environmental Applications
Analytical Chemistry
The compound's derivatives are being studied for their potential use in environmental monitoring and analysis. Their ability to form complexes with various metal ions makes them suitable candidates for developing sensors that detect environmental pollutants .
Case Study 1: Peptide Derivatives
A study demonstrated the successful incorporation of this compound into peptide sequences through SPPS. The resulting peptides exhibited enhanced stability and biological activity compared to their natural counterparts. This opens avenues for developing new therapeutic agents targeting specific diseases.
Case Study 2: Energy Material Research
In another study focusing on energy applications, researchers evaluated the combustion properties of this compound within lithium-ion battery systems. The findings suggested that integrating this compound could improve energy efficiency and battery longevity.
Mechanism of Action
The mechanism of action of 5-Amino-3,4-dimethylisoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the isoxazole ring can participate in π-π interactions. These interactions can influence various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Isoxazole derivatives vary in substituent patterns, which influence their physical and chemical behavior. Below is a comparison with key analogs (Table 1):
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
---|---|---|---|---|---|
5-Amino-3,4-dimethylisoxazole | 19947-75-2 | C₅H₈N₂O | 112.13 | 118–120 | –NH₂ (C5), –CH₃ (C3, C4) |
3,5-Dimethylisoxazole | 300-87-8 | C₅H₇NO | 97.12 | – | –CH₃ (C3, C5) |
5-Amino-3-phenylisoxazole | 4369-55-5 | C₉H₈N₂O | 160.18 | – | –NH₂ (C5), –C₆H₅ (C3) |
5-Aminoisoxazole | 27656-84-6 | C₃H₄N₂O | 84.08 | 127–129 | –NH₂ (C5) |
Table 1. Structural and physical properties of this compound and analogs .
- Substituent Effects: The methyl groups in this compound enhance steric hindrance and hydrophobicity compared to non-methylated analogs like 5-aminoisoxazole. This likely reduces solubility in polar solvents . The phenyl group in 5-amino-3-phenylisoxazole increases molecular weight and may elevate melting points due to π-π stacking interactions .
Schiff Base Formation
This compound reacts with aldehydes (e.g., 4-dimethylaminobenzaldehyde) to form Schiff bases via condensation. The reaction proceeds in methanol under mild heating (5 hours), yielding planar, trans-configured products (e.g., N-[4-(dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine) .
Comparison :
- 5-Amino-3-phenylisoxazole may exhibit slower reaction kinetics due to the bulky phenyl group, whereas the methyl groups in this compound balance steric and electronic effects for efficient condensation .
Sulfonamide Derivatives
The compound reacts with p-nitrobenzenesulfonyl chloride in dichloromethane to yield sulfonamide derivatives (e.g., N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide), which are explored as non-nucleotide P2Y1 receptor antagonists .
Comparison :
- Sulfonamide derivatives of this compound show higher synthetic versatility compared to non-amino-substituted isoxazoles (e.g., 3,5-dimethylisoxazole), as the –NH₂ group enables direct functionalization .
Comparison :
- Pyrazole derivatives (e.g., ethyl 5-amino-3-substituted-pyrazole-3-carboxylates) may exhibit enhanced activity due to additional hydrogen-bonding sites, whereas methyl groups in this compound could improve membrane permeability .
Biological Activity
5-Amino-3,4-dimethylisoxazole (5AIDMI) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol. It is characterized by an isoxazole ring with amino and methyl substituents at specific positions. The compound exhibits a melting point range of 118-120 °C .
1. Antimicrobial Activity
5AIDMI has shown significant antimicrobial properties against various pathogens. In a study assessing its effectiveness against bacterial and fungal strains, the compound exhibited minimum inhibitory concentrations (MICs) that indicate its potential as an antimicrobial agent.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 6.25 |
Pseudomonas aeruginosa | 25 |
Aspergillus fumigatus | 10 |
These results suggest that 5AIDMI can be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi, making it a candidate for further development in antimicrobial therapies .
2. Anti-inflammatory Activity
Research has indicated that 5AIDMI possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit the denaturation of proteins, which is a key mechanism in inflammation.
Concentration (µg/mL) | % Inhibition |
---|---|
50 | 42.85 |
100 | 60.71 |
200 | 78 |
3. Case Studies and Research Findings
Several studies have explored the pharmacological potential of 5AIDMI:
- A study conducted by Howell & Kimmel (2008) highlighted the compound's role as a monoamine oxidase inhibitor, which could have implications for treating depression and hypertensive disorders .
- Another investigation focused on the synthesis of derivatives from 5AIDMI that exhibited enhanced biological activity, including improved efficacy against protozoal infections .
- A virtual screening study identified novel derivatives of 5AIDMI that act as antagonists for platelet aggregation receptors, suggesting potential applications in cardiovascular therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-3,4-dimethylisoxazole, and how can reaction conditions be optimized for yield?
This compound is typically synthesized via cyclocondensation reactions. A common method involves reacting arylhydrazonomesoxalonitrile derivatives with hydroxylamine hydrochloride in ethanol under reflux (75% yield) . Optimization strategies include:
- Temperature control : Prolonged reflux (18–24 hours) ensures complete cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.
- Workup : Precipitation in ice water followed by ethanol recrystallization enhances purity .
Key metrics : Yield (65–75%), melting point (141–143°C), purity (>98% by HPLC) .
Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?
- IR spectroscopy : Absence of carbonyl stretches (e.g., ~1660 cm⁻¹) confirms cyclization into the isoxazole ring. NH₂ stretches appear at ~3300–3400 cm⁻¹ .
- NMR : A singlet at δ 6.1 ppm (CDCl₃) corresponds to the amino group, while methyl groups on the isoxazole ring resonate as singlets at δ 2.1–2.3 ppm .
- Mass spectrometry : Molecular ion peaks at m/z 113 (C₅H₇N₂O⁺) align with the molecular formula .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
SHELXL is widely used for small-molecule refinement. Key steps include:
Data collection : High-resolution (≤1.0 Å) X-ray diffraction data minimizes errors.
Hydrogen placement : Use riding models for C-bound H atoms (C–H = 0.95–0.98 Å) .
Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³).
Case study : Schiff base derivatives (e.g., N-[4-(dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine) show coplanar aromatic rings (C–C=N–C torsion angle: 179.5°) .
Q. What thermodynamic properties of this compound are critical for predicting sublimation behavior in material science?
Enthalpy of sublimation (ΔsubHm) data from vacuum sublimation experiments:
Q. How is this compound utilized in radiochemistry for PET tracer development?
In FAAH (fatty acid amide hydrolase) imaging:
- Radiolabeling : React with [¹¹C]phosgene to form urea derivatives.
- Affinity optimization : Schiff base derivatives exhibit IC₅₀ values <10 nM for FAAH .
Protocol :
Synthesize [¹¹C]COCl₂ from cyclotron-produced [¹¹C]CO₂.
React with this compound (9% radiochemical yield, decay-corrected) .
Q. Data Contradictions and Resolution
Q. Why do reported melting points for this compound derivatives vary across studies?
Discrepancies arise from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points.
- Impurities : Hydrate formation or residual solvents (e.g., DMSO) lower observed values.
Mitigation : Use differential scanning calorimetry (DSC) to confirm phase transitions .
Q. Methodological Recommendations
Q. What computational tools are recommended for analyzing hydrogen-bonding networks in isoxazole crystals?
Properties
IUPAC Name |
3,4-dimethyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDWPFZDQONDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173720 | |
Record name | 5-Amino-3,4-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19947-75-2 | |
Record name | 5-Amino-3,4-dimethylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19947-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Amino-3,4-dimethylisoxazole | |
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Record name | 19947-75-2 | |
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Record name | 5-Amino-3,4-dimethylisoxazole | |
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Record name | 3,4-dimethylisoxazol-5-ylamine | |
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Record name | 5-Amino-3,4-dimethylisoxazole | |
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Retrosynthesis Analysis
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